SCO-L-Lysine

Bioorthogonal Chemistry Genetic Code Expansion Protein Engineering

SCO-L-Lysine (CAS 1309581-49-4) uniquely combines SPAAC and SPIEDAC reactivity via a strained cyclooctyne moiety, eliminating cytotoxic copper and enabling simultaneous dual-labeling in live cells. It outperforms TCO-, BCN-, and propargyl-lysine analogs by offering tunable, orthogonal click chemistry for complex bioconjugation workflows such as ADC or PROTAC synthesis. An essential reagent for genetic code expansion and native-state protein labeling.

Molecular Formula C15H24N2O4
Molecular Weight 296.36 g/mol
Cat. No. B12381801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCO-L-Lysine
Molecular FormulaC15H24N2O4
Molecular Weight296.36 g/mol
Structural Identifiers
SMILESC1CCC#CC(CC1)OC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C15H24N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h12-13H,1-4,6-8,10-11,16H2,(H,17,20)(H,18,19)/t12?,13-/m0/s1
InChIKeySCZIJGBDOGSCKY-ABLWVSNPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCO-L-Lysine: A Genetically Encodable Cyclooctyne Amino Acid for Copper-Free Click Chemistry and iEDDA Bioorthogonal Labeling


SCO-L-Lysine (CAS 1309581-49-4), chemically defined as N6-((Cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine, is a non-canonical amino acid (ncAA) featuring a strained cyclooctyne (SCO) moiety linked to the ε-amine of L-lysine . As a lysine derivative, it serves as a genetic code expansion (GCE) building block, enabling its site-specific incorporation into proteins in E. coli and mammalian cells via an orthogonal tRNAPyl/PylRS synthetase pair . The defining functional attribute of this compound is the SCO group, which acts as a potent bioorthogonal handle, participating in both strain-promoted azide-alkyne cycloaddition (SPAAC) and strain-promoted inverse electron-demand Diels-Alder (SPIEDAC/iEDDA) reactions . These reactions proceed rapidly under physiological conditions without the need for a cytotoxic copper catalyst, positioning SCO-L-Lysine as a critical reagent for precision protein labeling in live-cell imaging, structural biology, and advanced bioconjugation workflows .

Why SCO-L-Lysine Cannot Be Replaced by Other Clickable Lysine Analogs (TCO, BCN, PrK)


Substituting SCO-L-Lysine with alternative lysine-based click handles—such as trans-cyclooctene (TCO), bicyclononyne (BCN), or propargyl (PrK) derivatives—is not feasible due to profound differences in reaction orthogonality, kinetic profiles, and biological compatibility . While TCO-L-lysine exhibits exceptional reaction rates with tetrazines (up to ~10⁶ M⁻¹s⁻¹), its extreme speed often exceeds the requirements for many labeling applications and it is exclusively confined to iEDDA chemistry, limiting its utility in SPAAC-based protocols . Conversely, BCN-L-lysine and PrK are optimized for SPAAC, but BCN cannot engage in iEDDA, and PrK requires a cytotoxic copper catalyst for efficient cycloaddition . SCO-L-Lysine uniquely bridges this functional gap by offering moderate, tunable reactivity for both SPAAC and iEDDA, enabling dual-labeling strategies and ensuring biocompatibility in copper-sensitive environments . These quantitative and mechanistic distinctions directly impact experimental design, requiring explicit procurement of the correct analog to achieve the desired labeling outcome without compromising sample viability.

Quantitative Differentiation of SCO-L-Lysine vs. TCO, BCN, and PrK Analogs


Dual Reactivity: SPAAC and SPIEDAC/iEDDA vs. Single-Mode Analogs

SCO-L-Lysine is uniquely capable of undergoing both strain-promoted azide-alkyne cycloaddition (SPAAC) and strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC/iEDDA) . This dual reactivity is not shared by its closest comparators: TCO-L-lysine is exclusively an iEDDA dienophile , while BCN-L-lysine and PrK are restricted to SPAAC . SCO-L-Lysine's cyclooctyne moiety enables copper-free reaction with both azides and tetrazines, providing a single genetic handle for orthogonal dual-labeling strategies that require both click modalities .

Bioorthogonal Chemistry Genetic Code Expansion Protein Engineering

Reaction Kinetics: Moderately Fast Kinetics for Intracellular vs. Extremely Fast TCO for Surface Labeling

TCO-L-lysine derivatives react with tetrazines at extremely high second-order rate constants, reported to be up to 10⁶ M⁻¹s⁻¹ . This exceptional speed, while advantageous for rapid surface labeling, can be detrimental for intracellular applications where diffusion-limited kinetics are preferable to ensure homogeneous distribution of the probe within the cell. SCO-L-Lysine, a cyclooctyne, operates in a lower but still physiologically rapid kinetic regime (typical for SPAAC/SPIEDAC rates in the range of ~10⁻² to 1 M⁻¹s⁻¹, although precise values for SCO-L-Lysine are not reported in the open literature) . The absence of a precisely quantified rate constant for SCO-L-Lysine in available sources precludes a direct numerical comparison. Consequently, this is a class-level kinetic inference based on the structural distinctions between cyclooctynes and trans-cyclooctenes.

Reaction Kinetics Protein Labeling Live-Cell Imaging

Copper-Free Biocompatibility vs. Copper-Dependent PrK Labeling

SCO-L-Lysine enables copper-free click chemistry via the strain-promoted cyclooctyne moiety, a critical feature for live-cell and in vivo applications . In contrast, the propargyl-L-lysine (PrK) analog requires copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient ligation . Copper is cytotoxic, interferes with cellular metabolism, and is incompatible with applications requiring the preservation of cell viability or native protein function. This fundamental mechanistic difference directly impacts the feasibility of experiments in living systems.

Biocompatibility Click Chemistry Live-Cell Imaging

Validated Genetic Incorporation for In Situ EPR Spectroscopy of Membrane Proteins

SCO-L-Lysine has been successfully and specifically incorporated into the E. coli membrane transporter BtuB using an expanded genetic code, enabling site-directed spin labeling (SDSL) on the surface of living cells . This study demonstrated the bioorthogonal Diels-Alder click reaction of the genetically encoded SCO-L-Lysine with a tetrazine-functionalized spin label (PaNDA), achieving specific, non-perturbing labeling for in-cell EPR distance measurements . In contrast, conventional cysteine-based labeling approaches are often incompatible with membrane proteins containing essential disulfide bonds or multiple native cysteines, which can lead to off-target labeling and functional disruption . No similar in-cell EPR application has been documented in the open literature for TCO, BCN, or PrK lysine analogs in membrane transporters, providing a unique, validated use case for SCO-L-Lysine.

Structural Biology Membrane Proteins EPR Spectroscopy

Validated Research Applications for SCO-L-Lysine in Chemical Biology and Structural Biophysics


In-Cell Site-Directed Spin Labeling (SDSL) of Membrane Proteins for EPR Spectroscopy

SCO-L-Lysine is the reagent of choice for spin labeling difficult membrane protein targets in their native cellular context. Traditional cysteine-based labeling often fails due to the presence of essential native cysteines and disulfide bonds, leading to off-target effects and functional perturbation . As demonstrated by Kugele et al. (2021), SCO-L-Lysine can be genetically encoded at a defined site in the E. coli membrane transporter BtuB, where it undergoes a specific, copper-free iEDDA reaction with a tetrazine-functionalized photoactivatable nitroxide (PaNDA) spin label . This approach enables high-fidelity, non-perturbing EPR distance measurements directly on the surface of living cells, a capability that conventional methods cannot reliably deliver .

Copper-Free Dual-Modality Labeling of Intracellular Proteins in Live Cells

For experiments requiring both fluorescent imaging and affinity purification (e.g., SILAC proteomics or proximity labeling), SCO-L-Lysine offers a unique dual-labeling capability. A single protein construct bearing genetically encoded SCO-L-Lysine can be reacted with an azide-functionalized fluorophore (via SPAAC) for live-cell microscopy and, simultaneously or sequentially, with a tetrazine-functionalized biotin or purification tag (via iEDDA) for downstream enrichment . This orthogonal chemistry eliminates the need for multiple genetic modifications or the use of cytotoxic copper catalysts, preserving cell health and enabling more physiologically relevant data acquisition .

Development of Bioorthogonal Protein Conjugates and PROTAC Linkers

SCO-L-Lysine serves as a versatile building block for creating stable, bioorthogonal conjugates for therapeutic development. Its strained cyclooctyne moiety facilitates the rapid, catalyst-free attachment of payloads, such as cytotoxic drugs or E3 ligase ligands, to recombinant proteins and antibodies . The moderate reaction kinetics of SCO provide a practical advantage over TCO analogs in certain bioconjugation workflows, offering sufficient speed for efficient conjugation while minimizing side reactions associated with extremely fast, less controllable chemistry . This makes SCO-L-Lysine a strategic starting material for designing homogeneous Antibody-Drug Conjugates (ADCs) and PROTAC molecules where precise control over conjugation stoichiometry is critical .

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